molecular formula C20H16N4O3 B2359718 7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide CAS No. 2034536-36-0

7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B2359718
CAS No.: 2034536-36-0
M. Wt: 360.373
InChI Key: JSCJDUFASYTEGA-UHFFFAOYSA-N
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Description

7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the benzofuran core, followed by the introduction of the pyrazine and pyridine rings through a series of coupling reactions. The final step usually involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridine and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide group can yield an amine derivative.

Scientific Research Applications

7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-N-{[3-(pyridin-2-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide
  • 7-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide
  • 7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-3-yl]methyl}-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide lies in its specific substitution pattern and the presence of both pyrazine and pyridine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

7-methoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-26-16-6-2-4-13-10-17(27-19(13)16)20(25)24-12-15-18(23-9-8-22-15)14-5-3-7-21-11-14/h2-11H,12H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCJDUFASYTEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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